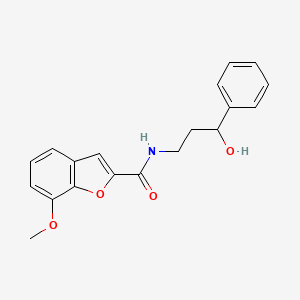

N-(3-hydroxy-3-phenylpropyl)-7-methoxybenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylpropyl)-7-methoxybenzofuran-2-carboxamide, also known as 7-OH-DPAT, is a potent and selective agonist of the dopamine D3 receptor. It is a synthetic compound that has been extensively studied for its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-hydroxy-3-phenylpropyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of novel organic compounds. For instance, the synthesis of various N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the compound's utility in creating substances with potential cytotoxic activity against cancer cells. These compounds are synthesized through reactions involving similar structural frameworks, highlighting the versatility of benzofuran derivatives in medicinal chemistry research (Hassan, Hafez, & Osman, 2014).

Pharmacological Research

In pharmacological research, derivatives of benzofuran, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent and selective inhibitors of the Met kinase superfamily. This highlights the potential of benzofuran derivatives in developing new therapeutics for cancer treatment. The specific derivative mentioned has shown efficacy in tumor stasis in preclinical models, advancing to phase I clinical trials due to its favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Material Science Applications

In material science, the manipulation of benzofuran derivatives has led to the development of novel polymeric materials with unique properties. For instance, polymerizable phenolphthalein derivatives with pH-sensitive properties have been synthesized, enabling the creation of color-switchable materials. These materials have potential applications in various industries, including the fabrication of integrated circuits and as components in sensing technologies (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibition properties of benzofuran derivatives has revealed their potential in therapeutic applications. Compounds such as benzofuran-7-carboxamide have been identified as novel scaffolds for inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a target for cancer therapy. Structure-activity relationship studies have optimized these compounds' potency, demonstrating their utility in designing new anticancer agents (Lee, Yi, Lee, & Oh, 2012).

properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-23-16-9-5-8-14-12-17(24-18(14)16)19(22)20-11-10-15(21)13-6-3-2-4-7-13/h2-9,12,15,21H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQKCEIGBSGZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2600277.png)

![1-tert-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600281.png)

![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2600283.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2600284.png)

![[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2600285.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)

![2-(Benzotriazol-1-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2600290.png)

![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)